1-(Dimethylamino)propane-1,3-diol

Description

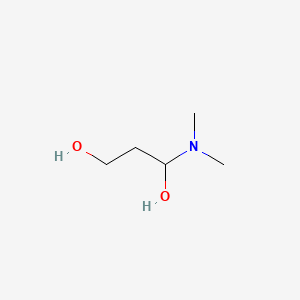

1-(Dimethylamino)propane-1,3-diol is a tertiary amine-containing diol with a molecular formula of C₅H₁₃NO₂. Its structure features a dimethylamino group (-N(CH₃)₂) at the C1 position and hydroxyl groups at C1 and C2. This compound is of interest in pharmaceutical and polymer chemistry due to its dual functionality, which enables applications in prodrug synthesis, coordination chemistry, and material science. Its amine group enhances solubility in polar solvents and facilitates interactions with biological targets or metal ions .

Properties

CAS No. |

54718-99-9 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

1-(dimethylamino)propane-1,3-diol |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(8)3-4-7/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

DTWQXQRQHDSUED-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is typically carried out in a solvent mixture of water and methanol at a temperature of 25°C. The mixture is then heated to 30-40°C for 2-4 hours, followed by refluxing to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous feeding of reactants. For example, N,N-dimethyl-1,3-propylenediamine can be reacted with propylene oxide under controlled pressure and temperature conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

1-(Dimethylamino)propane-1,3-diol has a wide range of applications in scientific research:

Biology: The compound is used in the preparation of synthetic cationic lipids, which are essential for gene delivery systems.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)propane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, in gene delivery systems, the compound forms complexes with DNA, facilitating its entry into cells. The dimethylamino group enhances the compound’s ability to interact with negatively charged DNA molecules, promoting efficient transfection .

Comparison with Similar Compounds

Pharmaceutical Derivatives

Dexketoprofen Trometamol

- Structure: Contains 2-amino-2-(hydroxymethyl)propane-1,3-diol as a tromethamine salt.

- Key Differences: The amino and hydroxymethyl substituents replace the dimethylamino group, enhancing water solubility for drug formulation.

- Applications: Used as a non-steroidal anti-inflammatory drug (NSAID) prodrug.

(S)-1-(3-Chlorophenyl)-propane-1,3-diol

- Structure : Features a 3-chlorophenyl group at C1.

- Key Differences: The aromatic substituent increases lipophilicity, favoring blood-brain barrier penetration. Isomer separation (cis/trans) is critical for activity, unlike the dimethylamino derivative, which lacks stereoisomerism .

Lysophosphatidylthreonine Analogs

- Structure: Derived from mono-protected propane-1,3-diol (e.g., tert-butyldimethylsilyl-protected).

- Key Differences: Protection strategies (e.g., silyl groups) are used to control reactivity during synthesis, whereas the dimethylamino group inherently modulates electronic properties .

2,2-Bis(azidomethyl)propane-1,3-diol (BAMP)

- Structure : Azidomethyl groups at C2.

- Key Differences: Azide groups enable click chemistry for polymer crosslinking. BAMP-based polyurethanes exhibit low sensitivity to friction and impact, unlike dimethylamino derivatives, which may catalyze side reactions .

2,2-Dinitropropane-1,3-diol (DNPD)

- Structure : Nitro groups at C2.

- Key Differences: Nitro substituents enhance thermal stability but reduce solubility. DNPD-based oligomers are used in explosives, contrasting with dimethylamino derivatives’ biomedical applications .

Propane-1,3-diol (1,3-PD)

- Structure : Parent diol without substituents.

- Key Differences: Lacks functional groups for advanced applications. Primarily used in polyesters (e.g., polytrimethylene terephthalate). The dimethylamino derivative’s amine group broadens utility in reactive polymers .

1-(Hexadecyloxy)-propane-2,3-diol

- Structure : Long alkyl chain (C16) at C1.

- Key Differences: Lipophilic chains enable membrane interactions, leading to brine shrimp lethality. The dimethylamino derivative’s polarity limits such activity but improves water solubility .

Lignin Model Compounds (e.g., 1-(3,4-Dimethoxyphenyl)-propane-1,3-diol)

- Structure : Aryl groups with methoxy substituents.

- Key Differences: Aromatic rings facilitate lignin biodegradation via bacterial metabolism (e.g., Pseudomonas acidovorans). The dimethylamino derivative is less relevant in lignin valorization but more suited for synthetic chemistry .

Coordination Chemistry

2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol

- Structure : Branched ethyl and hydroxymethyl groups at C2.

- Key Differences: The branching enhances steric effects, stabilizing heterometallic complexes (e.g., Ga₃V). Dimethylamino derivatives may act as ligands but lack comparable steric bulk .

Research Findings and Trends

- Polymers: Reactive groups (azide, nitro) dominate material science, while dimethylamino derivatives remain niche due to stability challenges .

- Lignin Valorization: Aryl-substituted diols are preferred in lignin depolymerization, but dimethylamino derivatives could innovate catalytic systems via amine-mediated bond cleavage .

Biological Activity

1-(Dimethylamino)propane-1,3-diol (also known as DMAPD) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with DMAPD, drawing from diverse scientific sources.

- CAS Number: 54718-99-9

- Molecular Formula: C5H13N1O2

- Molecular Weight: 117.17 g/mol

- IUPAC Name: this compound

DMAPD exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Modulation: It has been found to interact with various enzymes, potentially influencing metabolic pathways. This interaction may lead to altered enzyme activity, which can affect physiological processes such as glucose metabolism and lipid profiles.

- Antimicrobial Activity: Research indicates that DMAPD possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its efficacy against various bacterial strains has been documented in preliminary studies .

Antimicrobial Properties

DMAPD has shown promising results in antimicrobial assays. In a study assessing its effectiveness against common pathogens, DMAPD demonstrated significant inhibition of bacterial growth. The following table summarizes the antimicrobial activity observed:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These results suggest that DMAPD could be developed into an effective antimicrobial agent for clinical applications.

Anticancer Activity

In addition to its antimicrobial properties, DMAPD has been investigated for potential anticancer effects. A study focusing on its impact on cancer cell lines revealed that DMAPD can induce apoptosis in certain types of cancer cells. The following case study illustrates these findings:

Case Study: Anticancer Effects of DMAPD

- Cell Line Used: HeLa (cervical cancer cells)

- Treatment Duration: 48 hours

- Concentration Tested: 100 µM

- Findings:

- Significant reduction in cell viability (approximately 40%).

- Increased markers of apoptosis (e.g., caspase activation).

This case study highlights the potential of DMAPD as an anticancer agent, warranting further exploration into its therapeutic applications.

Research Findings

Recent studies have expanded our understanding of DMAPD's biological activities:

- Antioxidant Activity: Research indicates that DMAPD exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Hypoglycemic Effects: Preliminary studies suggest that DMAPD may help in regulating blood sugar levels by modulating glucose metabolism pathways.

- Toxicological Profile: While the compound shows promise in various applications, it is essential to assess its safety profile. Initial toxicological assessments indicate that high concentrations may lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.